molecular formula C18H24N4O3 B2906180 N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034241-14-8

N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2906180
CAS No.: 2034241-14-8
M. Wt: 344.415
InChI Key: IDBIPWKSZNGAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a carboxamide group and a tetrahydropyran (oxan-4-yl)methoxy moiety. Its synthesis typically involves coupling reactions between activated pyridine carboxylic acids and imidazole-containing amines, followed by purification via column chromatography.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-18(20-6-1-8-22-9-7-19-14-22)16-2-3-17(21-12-16)25-13-15-4-10-24-11-5-15/h2-3,7,9,12,14-15H,1,4-6,8,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIPWKSZNGAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazole Propyl Intermediate: This step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form the N-(3-(1H-imidazol-1-yl)propyl)amine intermediate.

    Nicotinamide Derivative Formation: The intermediate is then reacted with 6-chloronicotinamide in the presence of a base to form the nicotinamide derivative.

    Introduction of the Tetrahydropyran Group: Finally, the tetrahydropyran group is introduced via a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-yl methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nicotinamide core can be reduced to form the corresponding amine.

    Substitution: The tetrahydropyran group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced nicotinamide derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting nicotinamide-related pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole and nicotinamide moieties.

    Material Science: It can be utilized in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the nicotinamide core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To evaluate the uniqueness of N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, we compare it with three categories of analogs:

Imidazole-Pyridine Hybrids

  • MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) :
    This compound shares the oxan-4-yl group but replaces the pyridine-carboxamide with a thiadiazole-thiophene system. MMV1 exhibits potent inhibitory activity against bacterial enzymes (e.g., CntA), likely due to its planar heterocyclic core enhancing π-π stacking interactions. In contrast, the pyridine-carboxamide in the target compound may offer better solubility and metabolic stability due to its polar substituents .

  • Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) :
    This pyrrole-carboxamide derivative features a trifluoromethylpyridine group, which introduces strong electron-withdrawing effects. The target compound’s tetrahydropyran-methoxy group is less electronegative but may improve membrane permeability due to its lipophilic nature .

Imidazole-Benzamide Derivatives

  • N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8): Substituting the pyridine ring with a nitrobenzamide group reduces steric hindrance but increases reactivity. However, this may also increase toxicity compared to the tetrahydropyran-methoxy substituent in the target compound .
  • N-(3-(1H-Imidazol-1-yl)propyl)-[1,10-biphenyl]-4-carboxamide (Compound 9) :
    The biphenyl system introduces extended conjugation, favoring interactions with hydrophobic enzyme pockets. The target compound’s pyridine ring, with its lone pair of electrons, may instead engage in hydrogen bonding or metal coordination .

Research Findings and Implications

  • Enzyme Inhibition : The oxan-4-ylmethoxy group in the target compound may reduce off-target effects compared to the nitro group in Compound 8, which is prone to metabolic reduction to reactive amines .
  • Solubility vs. Permeability : The pyridine-carboxamide core balances polarity (from the carboxamide) and lipophilicity (from the oxan-4-yl group), making it more drug-like than MMV1, which has higher LogP but lower aqueous solubility .
  • Synthetic Challenges : Lower yields in imidazole-pyridine hybrids (e.g., 35% for Compound 41 ) suggest that steric hindrance during amide coupling remains a hurdle, necessitating optimized reaction conditions for the target compound.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, also referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight382.46 g/mol
Molecular FormulaC21H26N4O3
LogP0.5697
Polar Surface Area60.97 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

These properties suggest that the compound may exhibit significant interaction capabilities within biological systems, particularly through hydrogen bonding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of imidazole and pyridine derivatives. The initial steps often involve the formation of the imidazole ring followed by the introduction of the oxan group through etherification reactions.

Anticancer Properties

Recent studies have evaluated the anticancer activity of similar pyridine derivatives. For instance, compounds bearing a pyridine structure have shown promising results against various cancer cell lines:

  • Cytotoxicity Assessment : In vitro studies demonstrated that certain pyridine derivatives exhibited cytotoxic effects on HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, with IC50 values indicating significant activity at low concentrations (<100 µM) .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : Compounds like this compound may interfere with cellular signaling pathways that regulate cell growth.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, which is a critical mechanism for effective cancer treatment.

Study 1: Cytotoxicity Evaluation

A recent study assessed a series of pyridine derivatives for their cytotoxic effects on cancer cell lines. Among them, derivatives similar to N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine showed notable activity against HepG2 cells with IC50 values ranging from 5 to 25 µM, suggesting a strong potential for further development as anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyridine derivatives revealed that modifications on the oxan and imidazole moieties significantly influenced biological activity. Substituents that enhance lipophilicity or improve hydrogen bonding capabilities tended to increase cytotoxicity against cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : A multi-step synthesis is typical: (i) Coupling reactions : Amide bond formation between pyridine-3-carboxylic acid derivatives and 3-(1H-imidazol-1-yl)propan-1-amine using carbodiimide coupling agents (e.g., EDCI/HOBt). (ii) Etherification : Introduction of the oxan-4-ylmethoxy group via nucleophilic substitution (e.g., K2_2CO3_3-mediated alkylation of 6-hydroxypyridine intermediates) . (iii) Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., acetone/water) ensure >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., imidazole proton signals at δ 7.44–7.80 ppm) .
  • HPLC/LCMS : Quantify purity (>98%) and validate molecular weight (e.g., ESI-MS m/z 392.2) .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up?

  • Answer :
  • Reaction parameters : Adjust temperature (e.g., 60–80°C for amidation) and solvent polarity (DMF vs. DCM) to enhance intermediate stability .
  • Catalyst screening : Test bases like DBU or Cs2_2CO3_3 for improved etherification efficiency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Answer :
  • Dynamic NMR : Assess rotational barriers (e.g., oxane ring puckering) causing signal splitting .
  • DFT calculations : Compare computed chemical shifts (using B3LYP/6-31G*) with experimental data to identify conformational discrepancies .
  • Isotopic labeling : Use 15^{15}N-labeled imidazole to resolve overlapping signals in crowded regions .

Q. What strategies are recommended for designing bioactivity studies targeting enzyme inhibition?

  • Answer :
  • Target selection : Prioritize enzymes with accessible binding pockets (e.g., kinases or cytochrome P450s) based on the compound’s imidazole and pyridine motifs .
  • Assay design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinities (Kd_d). Include positive controls (e.g., known inhibitors) and dose-response curves (IC50_{50} determination) .
  • Metabolic stability : Evaluate microsomal half-life (human liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. How can computational modeling guide the rational modification of this compound for enhanced selectivity?

  • Answer :
  • Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR kinases). Focus on optimizing hydrogen bonds between the oxane group and active-site residues .
  • QSAR analysis : Corrogate substituent effects (e.g., oxane vs. tetrahydropyran analogs) on bioactivity using Hammett or Hansch parameters .
  • ADMET prediction : Apply SwissADME to assess solubility, permeability, and toxicity risks early in design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer :
  • Solubility checks : Measure logP (e.g., shake-flask method) to confirm adequate bioavailability. Poor solubility may explain reduced in vivo activity .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma. Modify the oxane or imidazole groups to block metabolic hotspots .
  • Species differences : Compare target homology (e.g., murine vs. human enzymes) to validate translational relevance .

Experimental Design Considerations

Q. What controls are critical when assessing this compound’s mechanism of action?

  • Answer :
  • Negative controls : Include vehicle-only treatments and scrambled siRNA (for genetic studies).
  • Off-target assays : Screen against related enzymes (e.g., imidazole-containing proteins) to rule out nonspecific binding .
  • Orthogonal validation : Confirm findings with techniques like thermal shift assays (TSA) or CRISPR-Cas9 knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.